2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound with potential utility in fine organic synthesis due to its unique structure and properties. It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further linked to a dioxaborinane ring containing two methyl groups.
Synthesis Analysis
The synthesis of this compound involves bromination of o-methylphenylboronic acid with NBS in anhydrous carbon tetrachloride, followed by esterification with 1,3-propanediol in toluene at reflux, resulting in a 94% yield. An alternative synthesis pathway involves the preparation of 2,2-dimethylpropane-1,3-diyl o-tolylboronate via heating 2,4,6-o-tolyl-boroxin and 2,2-dimethyl-1,3-propanediol in toluene at reflux with azeotropic removal of water. Subsequent bromination with NBS in anhydrous carbon tetrachloride yields the target compound in a 95% yield (Yong Chu, C. Dai, Binghe Wang, 2010).
Molecular Structure Analysis
The molecular structure and conformation of similar compounds have been studied using 1H and 13C NMR spectroscopy along with X-ray diffraction. These studies reveal that such molecules typically adopt a chair conformation with the substituents (such as phenyl or bromomethyl groups) in equatorial orientations. This conformational stability is significant for the compound's chemical reactivity and interactions (S. Khazhiev et al., 2018).
Scientific Research Applications
Chu, Dai, and Wang (2010) detailed the synthesis and physical properties of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane and similar compounds. They highlighted their solubility in common organic solvents and provided methods for their preparation, including bromination and esterification processes. The compounds were reported as stable under normal pressures and ambient temperature but sensitive to moisture, transforming into free boronic acid upon exposure to water (Chu, Dai, & Wang, 2010).
Emsley, Freeman, Bates, and Hursthouse (1989) studied a 1,3,2-dioxaborinane compound exhibiting unusual hydrolytic stability and revealed its nearly planar ring structure through X-ray crystallography. This finding is significant for understanding the chemical behavior and potential applications of these compounds in various fields (Emsley, Freeman, Bates, & Hursthouse, 1989).
Kuznetsov, Alekseeya, and Gren (1996) explored the reaction of a related 1,3,2-dioxaborinane compound with acetonitrile, yielding dihydrooxazine derivatives. The study discussed the transformation mechanism, which is crucial for understanding the reactivity of these compounds in organic synthesis (Kuznetsov, Alekseeya, & Gren, 1996).
Weener, Versleijen, Meetsma, Hoeve, and Leusen (1998) synthesized chiral isocyanomethylphosphonate synthons using a 1,3,2-dioxaphosphorinane framework. This research contributes to the development of new chiral compounds with potential applications in asymmetric synthesis and pharmaceuticals (Weener et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2-[2-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-6H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRRKYYMYMEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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